(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is an organic compound with the molecular formula C17H15N3O3 It is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)acrylamide: Similar structure with a methylphenyl group instead of a pyridinyl group.
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-3-yl)prop-2-enamide: Similar structure with a pyridin-3-yl group instead of a pyridin-2-yl group.
Uniqueness
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-6-7-15(23-2)12(10-14)9-13(11-18)17(21)20-16-5-3-4-8-19-16/h3-10H,1-2H3,(H,19,20,21)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJMVTKDZJEWRK-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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